(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol
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Overview
Description
(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the thiophene ring and the hydroxymethyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to modify the thiophene ring or the piperidine ring.
Substitution: Various substituents can be introduced to the thiophene or piperidine rings through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups to the thiophene or piperidine rings.
Scientific Research Applications
(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol: shares similarities with other piperidine and thiophene-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-11(2)7-13-3-4-14(19-13)8-16-6-5-12(10-17)15(18)9-16/h3-4,11-12,15,17-18H,5-10H2,1-2H3/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQBQQBLLKNAOT-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)CN2CCC(C(C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(S1)CN2CC[C@@H]([C@H](C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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